Product packaging for S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine(Cat. No.:CAS No. 19746-37-3)

S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine

Cat. No.: B558083
CAS No.: 19746-37-3
M. Wt: 292.35 g/mol
InChI Key: HLCTYBOTPCIHTG-QMMMGPOBSA-N
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Description

Boc-Cys(Acm)-OH (CAS 19746-37-3) is a protected cysteine derivative essential for advanced solid-phase peptide synthesis (SPPS) , particularly in the construction of complex, disulfide-rich peptides . The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the acetamidomethyl (Acm) group protects the thiol side chain of cysteine . This orthogonal protection strategy is critical for the regioselective formation of disulfide bonds, a common and structurally vital feature in many therapeutic peptides . The primary research value of Boc-Cys(Acm)-OH lies in the properties of the Acm protecting group. It is stable to the acidic conditions used in Boc-based SPPS and can be cleanly removed by oxidative treatment with iodine (I₂) . This reaction not only deprotects the thiol group but also simultaneously oxidizes pairs of cysteine residues to form the desired disulfide bridge , streamlining the synthesis of peptides like oxytocin, insulin analogs, and other disulfide-constrained molecules . The compound is characterized by a high purity of >99.0% (HPLC) and specific optical rotation ([α] 20 /D -27.0° to -31.0°), ensuring reliable and reproducible results in synthetic applications . Boc-Cys(Acm)-OH is intended for use as a key building block in peptide synthesis, pharmaceutical intermediate development, and biochemical research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2O5S B558083 S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine CAS No. 19746-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20N2O5S/c1-7(14)12-6-19-5-8(9(15)16)13-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCTYBOTPCIHTG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173430
Record name S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine
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Molecular Weight

292.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19746-37-3
Record name S-[(Acetylamino)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-cysteine
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Record name S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine
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Record name S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine
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Record name S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine
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Synthetic Methodologies for Boc Cys Acm Oh

Conventional Solution-Phase Synthesis Approaches

In conventional solution-phase peptide synthesis, Boc-Cys(Acm)-OH serves as a fundamental building block for constructing peptide fragments. The synthesis of Boc-Cys(Acm)-OH itself typically involves the protection of L-cysteine's α-amino group with the Boc moiety, followed by the selective alkylation of the thiol side chain with an acetamidomethylating agent. This protected derivative can then be activated, for instance, as an N-hydroxysuccinimide (NHS) ester or through carbodiimide (B86325) coupling, to form peptide bonds with other amino acid derivatives or peptide fragments. For example, Boc-Cys(Acm)-OH has been utilized in the preparation of active esters, such as Boc-Cys(Acm)-ONp, which are then employed in fragment coupling reactions in solution google.com. This approach allows for the stepwise assembly of peptide chains, where Boc-Cys(Acm)-OH can be incorporated into specific sequences, with the Acm group providing robust protection for the cysteine thiol during subsequent synthetic steps google.com.

Solid-Phase Peptide Synthesis (SPPS) Integration of Boc-Cys(Acm)-OH

Boc-Cys(Acm)-OH is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS) employing the tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) strategy. This strategy relies on the acid lability of the Boc group for Nα-deprotection and the acid lability of benzyl-based protecting groups for side-chain deprotection and cleavage from the solid support. The Acm group on cysteine is particularly valuable within this framework due to its stability under the conditions used for Boc removal and final cleavage, allowing for selective deprotection and disulfide bond formation at a later stage.

Boc/Benzyl (Boc/Bz) Strategy in SPPS

The Boc/Benzyl (Boc/Bz) strategy, pioneered by Merrifield, utilizes the acid-labile Boc group for the temporary protection of the α-amino group and benzyl (Bzl) or related groups for the permanent protection of amino acid side chains nih.goviris-biotech.dentu.edu.sg. In this strategy, Boc-Cys(Acm)-OH is coupled to the growing peptide chain anchored to a solid support, typically a polystyrene resin like Merrifield resin or Wang resin rsc.orgbzchemicals.comgoogle.com.

The synthetic cycle involves:

Coupling: Boc-Cys(Acm)-OH is activated and coupled to the free N-terminus of the resin-bound peptide.

Boc Deprotection: The Boc group is removed using a moderate acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) nih.govresearchgate.netamericanpeptidesociety.orgpeptide.com. This process exposes the N-terminal amine for the next coupling step.

Washing: The resin is thoroughly washed to remove excess reagents and by-products.

The S-acetamidomethyl (Acm) group on cysteine is stable to the repetitive TFA treatments used for Boc deprotection bzchemicals.combachem.com. Following the completion of peptide chain elongation, the peptide is cleaved from the resin and simultaneously deprotected using strong acid, traditionally anhydrous hydrogen fluoride (B91410) (HF) nih.govntu.edu.sggoogle.com. Alternatively, strong TFA solutions can also be employed for cleavage. During these acidic cleavage steps, benzyl-based side-chain protecting groups are removed, and the peptide is released from the resin. The Acm group, however, remains intact, yielding a peptide with free thiol groups protected as acetamidomethyl derivatives bzchemicals.combachem.compeptide.com. This allows for purification of the Acm-protected peptide before the final deprotection and oxidative folding to form disulfide bonds bachem.com. Scavengers are crucial additives during these acidic cleavage steps to trap reactive carbocations and prevent side reactions with sensitive amino acid residues nih.govacs.orgacs.org.

Comparative Analysis with Fmoc/tert-Butyl (Fmoc/tBu) Strategy for Cysteine Incorporation

The Fmoc/tert-Butyl (Fmoc/tBu) strategy represents the other major approach in SPPS, offering a different set of protecting groups and deprotection conditions. A key distinction lies in the lability of the protecting groups: Fmoc is base-labile, removed by mild bases like piperidine (B6355638), while Boc is acid-labile, removed by TFA iris-biotech.deresearchgate.netamericanpeptidesociety.orgnih.gov.

For cysteine incorporation, the Fmoc/tBu strategy commonly employs Fmoc-Cys(Trt)-OH, where Trityl (Trt) is an acid-labile protecting group for the thiol iris-biotech.dersc.orgbachem.comsigmaaldrich.comiris-biotech.deiris-biotech.de. The Fmoc group is removed under basic conditions, while the Trt group and other tert-butyl-based side-chain protecting groups are removed during the final acid cleavage with TFA iris-biotech.deresearchgate.netamericanpeptidesociety.org.

Key Comparative Points:

Orthogonality: The Fmoc/tBu strategy offers true orthogonality between the base-labile Fmoc group and the acid-labile side-chain protecting groups iris-biotech.dentu.edu.sgamericanpeptidesociety.orgnih.gov. In contrast, the Boc/Bz strategy is not strictly orthogonal as both Boc and benzyl groups are acid-labile, though their differential lability to varying acid strengths is exploited iris-biotech.dentu.edu.sgpeptide.com.

Deprotection Conditions: Fmoc deprotection is mild (piperidine), minimizing side reactions and making it highly compatible with automated synthesizers nih.goviris-biotech.dentu.edu.sgresearchgate.netamericanpeptidesociety.orgnih.gov. Boc deprotection requires acidic conditions (TFA), and final cleavage often involves very strong acids like HF nih.govntu.edu.sggoogle.com.

Cysteine Protection: While Fmoc-Cys(Trt)-OH is standard in Fmoc/tBu SPPS, Fmoc-Cys(Acm)-OH can also be used rsc.org. The Acm group is stable to both TFA (used in Boc/Bz and final cleavage in Fmoc/tBu) and piperidine (used in Fmoc deprotection) bzchemicals.combachem.compsu.edursc.org. This makes Acm a versatile protecting group compatible with both strategies.

Advantages of Boc/Bz: Despite the prevalence of Fmoc/tBu, the Boc/Bz strategy remains valuable for certain applications. It is preferred when Fmoc strategies encounter difficulties, such as in the synthesis of thioesters for native chemical ligation, or for sequences prone to racemization under basic conditions iris-biotech.deamericanpeptidesociety.org.

Table 1: Comparison of Boc/Bzl and Fmoc/tBu SPPS Strategies

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Acid-labile (e.g., TFA)Base-labile (e.g., Piperidine)
Side-Chain Protection Benzyl-based (e.g., Bzl, Mob, pMeBzl)tert-Butyl-based (e.g., tBu, Trt, Pbf)
Cysteine Side-Chain (Common) S-Acetamidomethyl (Acm), S-p-Methoxybenzyl (Mob)S-Trityl (Trt), S-tert-Butyl (tBu)
Final Cleavage Strong Acid (e.g., HF, concentrated TFA)Moderate Acid (e.g., TFA with scavengers)
Orthogonality Limited (both Boc and Bzl are acid-labile)High (base-labile Fmoc, acid-labile side chains)
Key Reagents TFA, HF, Bzl, AcmPiperidine, TFA, Trt, tBu
Advantages Suitable for thioesters, sequences prone to racemization under baseMild conditions, automation friendly, true orthogonality

Resin Compatibility in Boc-SPPS Utilizing Boc-Cys(Acm)-OH

The choice of resin and its linkage to the peptide chain is critical in Boc-SPPS, especially when incorporating residues like cysteine. Standard resins such as Merrifield resin (chloromethylated polystyrene) or Wang resin are commonly used rsc.orgbzchemicals.comgoogle.com. The linkage to the resin must be robust enough to withstand the repetitive cycles of Boc deprotection using TFA, which can be mildly denaturing or cause side reactions if not properly managed nih.govpeptide.commassey.ac.nz.

The final cleavage of the peptide from the resin, typically performed with anhydrous HF or concentrated TFA, is a harsh acidic treatment. Resins and linkages that are stable under these conditions are essential. The Acm group's stability to these acidic conditions is a key advantage, as it protects the cysteine thiol throughout the synthesis and cleavage process bzchemicals.combachem.com. The peptide is released from the resin with the Acm groups still attached to the cysteine thiols, allowing for subsequent selective deprotection and disulfide bond formation. For instance, the use of Pyroacm resin has been developed for Boc SPPS with C-terminal cysteine peptides, highlighting the compatibility of Acm protection in this context bohrium.com.

Table 2: Cysteine Protecting Groups in SPPS

Protecting GroupAbbreviationStrategy CompatibilityDeprotection MethodStability/Orthogonality Notes
AcetamidomethylAcmBoc/Bz, Fmoc/tBuIodine, Mercuric acetate (B1210297), Silver(I) salts, Pd-mediatedStable to TFA and piperidine. Orthogonal to many groups. Removed in a separate step, allowing purification of Acm-protected peptide before oxidation. bzchemicals.compeptide.combachem.compsu.edursc.orgresearchgate.net
TritylTrtFmoc/tBu (common)TFA/scavengersAcid-labile. Commonly used in Fmoc/tBu SPPS. Can be removed under milder acidic conditions than Bzl-based groups. iris-biotech.dersc.orgbachem.compeptide.comnih.govsigmaaldrich.comiris-biotech.deiris-biotech.de
BenzylBzlBoc/BzHF, TFMSAAcid-labile. Used for side-chain protection in Boc/Bz SPPS. Removed during final cleavage. ntu.edu.sgbzchemicals.comgoogle.compeptide.combachem.compeptide.com
4-MethoxybenzylMob/pMeOBzlBoc/BzHF, TFMSA, boiling TFAAcid-labile. More stable to repetitive TFA treatments than Bzl. Removed during final cleavage. bzchemicals.comgoogle.compeptide.combachem.compeptide.comresearchgate.netnih.gov
tert-ButyltBuFmoc/tBuTFA/scavengersAcid-labile. Standard side-chain protection in Fmoc/tBu SPPS. Can be cleaved by TFA. iris-biotech.deresearchgate.netamericanpeptidesociety.orgbachem.compeptide.comsigmaaldrich.comiris-biotech.deiris-biotech.de

Deprotection Strategies for the Acm Group in Boc Cys Acm Oh Containing Peptides

Oxidative Deprotection Methods

Oxidative removal of the Acm group is a common strategy that often results in the simultaneous formation of a disulfide bond. This can be particularly advantageous for creating cyclic peptides or introducing specific disulfide linkages within a peptide sequence.

Treatment of peptides containing Cys(Acm) residues with iodine is a widely used method for the simultaneous deprotection of the sulfhydryl group and the formation of a disulfide bond. This one-pot reaction is a key step in the synthesis of complex peptides with defined disulfide connectivity. The reaction proceeds via an electrophilic sulfur species, which then reacts with a second deprotected cysteine to form the disulfide bridge. Excess iodine must be promptly quenched after the reaction to prevent unwanted side reactions with sensitive amino acid residues.

The choice of solvent is critical for the efficiency and outcome of iodine-mediated Acm deprotection and subsequent disulfide bond formation. The reaction rate is highly dependent on the solvent system used. Optimization of the solvent is often necessary for each specific peptide to maximize yield and minimize side products.

Commonly used solvent systems include aqueous mixtures of organic acids or alcohols. Mixtures of aqueous acetic acid (e.g., 40-90%) and aqueous methanol (B129727) are frequently employed. Reactions are generally faster in aqueous methanol. For on-resin cyclization, a mixture of N,N-dimethylformamide (DMF) and water (e.g., 4:1 v/v) can be utilized. Non-polar solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) (CHCl3) can also be used, although the oxidation of Cys(Acm) is significantly more sluggish in these environments.

Solvent SystemTypical ConcentrationKey Characteristics
Aqueous Acetic Acid40-95%Commonly used, preferred for peptides with sensitive residues.
Aqueous Methanole.g., 4:1 MeOH/H₂OFaster reaction rates compared to aqueous acetic acid.
DMF/H₂Oe.g., 4:1 v/vSuitable for on-resin deprotection and cyclization.
DCM or CHCl₃-Very slow reaction for Cys(Acm) deprotection.

Iodine-mediated oxidation can be employed for the selective formation of disulfide bonds in peptides containing multiple cysteine residues. This is often achieved by using a combination of orthogonal protecting groups. A common strategy involves using both the acid-labile trityl (Trt) group and the Acm group.

The significant difference in the rate of iodine-mediated oxidation of Cys(Trt) and Cys(Acm) in different solvents allows for selective disulfide bond formation. In non-polar solvents like DCM or CHCl₃, Cys(Trt) reacts rapidly with iodine while Cys(Acm) is largely unreactive. This allows for the formation of a first disulfide bond between two Cys(Trt) residues or a Cys(Trt) and a free cysteine. Subsequently, the Acm-protected cysteines can be deprotected and oxidized in a more polar solvent system, such as aqueous acetic acid or methanol, to form a second disulfide bond. This sequential approach enables the regioselective formation of multiple disulfide bridges within the same peptide.

A significant consideration in iodine-mediated Acm deprotection is the potential for side reactions with sensitive amino acid residues, particularly tyrosine, histidine, and tryptophan. Iodine is a strong oxidizing agent and can lead to the iodination of the aromatic side chains of these residues.

To minimize these side reactions, the reaction conditions must be carefully controlled. Using aqueous acetic acid as the solvent is preferred over aqueous methanol for peptides containing these sensitive residues, as it helps to limit iodination. It is also crucial to quench the excess iodine immediately after the completion of the disulfide bond formation. This can be achieved by adding a quenching agent such as a 1 M aqueous solution of ascorbic acid. One report described an extra mass of 32 daltons in a peptide containing tryptophan and tyrosine after iodine treatment, likely due to oxidation of the tryptophan residue. The rate of iodination of histidine is generally slower than that of tyrosine. The introduction of iodine to tyrosine-containing peptides can also influence their aggregation properties.

Heavy metal ions, particularly mercury(II), are effective reagents for the removal of the Acm protecting group. This method proceeds through a different mechanism than oxidative cleavage and results in the formation of a metal-thiolate intermediate.

Mercury(II) acetate (B1210297) is a classic reagent for the deprotection of Cys(Acm). The reaction is typically carried out in an aqueous solution, often 10% aqueous acetic acid, at a controlled pH of 4.0. One equivalent of mercury(II) acetate is used per Acm group. The reaction mixture is stirred at room temperature, and after the deprotection is complete, the resulting mercury-mercaptide is cleaved by treatment with a thiol-containing reagent such as β-mercaptoethanol to release the free cysteine thiol. It is important to note that mercury compounds are highly toxic and must be handled with extreme care.

Summary of Deprotection Methods
MethodReagentKey ConditionsOutcomeConsiderations
Iodine-Mediated OxidationIodine (I₂)Aqueous acetic acid or methanolConcurrent deprotection and disulfide bond formation.Potential for side reactions with sensitive residues (Tyr, His, Trp).
Heavy Metal Ion-MediationMercury(II) Acetate (Hg(OAc)₂)pH 4.0, followed by treatment with β-mercaptoethanolFormation of a free thiol.High toxicity of mercury reagents.

Heavy Metal Ion-Mediated Deprotection

Silver(I) (Ag(I)) Salts (e.g., AgNO3, AgOAc)

The deprotection of the S-acetamidomethyl (Acm) group from cysteine residues in peptides can be effectively achieved using silver(I) salts. Reagents such as silver nitrate (B79036) (AgNO₃) and silver acetate (AgOAc) are employed for this purpose. The mechanism involves the thiophilic nature of the Ag⁺ ion, which coordinates to the sulfur atom of the Cys(Acm) residue, facilitating the cleavage of the S-CH₂ bond.

This method is advantageous as it can be performed under mild acidic conditions, often in trifluoroacetic acid (TFA). For instance, treatment with silver trifluoromethanesulfonate (B1224126) (AgOTf) in TFA has been shown to quantitatively cleave the Acm group. Following the removal of the Acm group, the resulting silver-thiolate can be treated with reagents like dithiothreitol (B142953) (DTT) to liberate the free thiol.

Research has demonstrated the successful application of silver(I) salts in the synthesis of complex peptides. For example, AgNO₃ has been used for Cys(Acm) deprotection in the synthesis of the chemokine CCL27, while AgOAc was utilized in the synthesis of erythropoietin (EPO). It is important to note that S-trityl and S-p-methoxybenzyl groups may be partially removed under these conditions.

Table 1: Deprotection of Acm Group using Silver(I) Salts

Reagent Conditions Comments
Silver Nitrate (AgNO₃) Utilized in TFA Effective for Acm removal.
Silver Acetate (AgOAc) Utilized in TFA Another effective silver salt for Acm cleavage.
Silver Trifluoromethanesulfonate (AgOTf) In TFA, sometimes with scavengers like anisole Reported for quantitative cleavage.
Palladium(II) (Pd(II)) Salts (e.g., PdCl2)

Palladium(II) salts, particularly palladium chloride (PdCl₂), have emerged as efficient reagents for the removal of the Acm group from cysteine-containing peptides. This method offers the advantage of proceeding rapidly under aqueous conditions.

The deprotection is typically carried out by treating the Acm-protected peptide with an excess of PdCl₂. Following the cleavage, the palladium can be quenched and removed from the reaction mixture. One notable application of this method was in the synthesis of thioredoxin-1, where PdCl₂ was used for Acm deprotection, followed by the use of diethyldithiocarbamate (B1195824) (DTC) for palladium quenching.

Interestingly, the reactivity of palladium complexes can be modulated to achieve selective deprotection. While PdCl₂ in water efficiently removes the Acm group, it leaves the thiazolidine (B150603) (Thz) protecting group intact. Conversely, other palladium complexes under different conditions can be used for Thz removal while the Acm group remains. This orthogonality is valuable in the synthesis of peptides with multiple cysteine residues requiring specific disulfide bond formation.

Table 2: Deprotection of Acm Group using Palladium(II) Salts

Reagent Conditions Comments
Palladium Chloride (PdCl₂) Aqueous medium Rapid and efficient removal of the Acm group.

Other Oxidative Reagents (e.g., DMSO/TFA)

Oxidative methods employing reagents like dimethyl sulfoxide (B87167) (DMSO) in trifluoroacetic acid (TFA) can also be utilized for the deprotection of the Acm group, often leading directly to the formation of a disulfide bond. This approach is particularly useful for the synthesis of cyclic peptides.

The DMSO/TFA system has been successfully used for the synthesis of cystine-containing peptides such as oxytocin (B344502) and α-human calcitonin gene-related peptide. The reaction facilitates the removal of the S-protecting groups and subsequent oxidation to form the disulfide bridge. However, it is crucial to consider the compatibility of this method with other amino acid residues in the peptide sequence, as oxidation of sensitive residues like methionine and tryptophan can occur.

Reductive Deprotection Methods

While oxidative methods are common, reductive cleavage of the Acm group has also been explored. Notably, triisopropylsilane (B1312306) (TIS), a common scavenger in peptide synthesis, has been shown to act as a reducing agent to facilitate the removal of the Acm group in the presence of trifluoroacetic acid (TFA).

Studies have shown that incubation of a Cys(Acm)-containing peptide in a TFA/TIS mixture (e.g., 98/2) at 37°C can lead to significant deprotection, yielding both the free thiol and the corresponding disulfide. The lability of cysteine protecting groups in TFA/TIS follows the order: Cys(Mob) > Cys(Acm) > Cys(But). Other scavengers like thioanisole (B89551) and triethylsilane (TES) have also been found to be effective in promoting Acm deprotection.

Stability of Acm Group to Acidic Cleavage Conditions (e.g., HF, TFA, TMSOTf)

A key advantage of the Acm group is its stability under strongly acidic conditions that are typically used for the cleavage of peptides from solid-phase resins and the removal of other side-chain protecting groups.

The Acm group is generally stable to neat trifluoroacetic acid (TFA) at room temperature. However, prolonged incubation, especially at elevated temperatures and in the presence of certain scavengers like TIS, can lead to partial deprotection.

The Acm group is also largely stable to anhydrous hydrogen fluoride (B91410) (HF), a reagent commonly used in Boc-based solid-phase peptide synthesis. This stability allows for the isolation of Acm-protected peptides after HF cleavage.

Similarly, the Acm group is resistant to cleavage by trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), another strong acid catalyst used in peptide synthesis. This stability allows for orthogonal deprotection strategies where other protecting groups are removed with these strong acids while the Acm group remains intact for subsequent selective removal.

Table 3: Stability of Acm Group to Acidic Conditions

Reagent Stability Comments
Trifluoroacetic Acid (TFA) Generally stable at room temperature. Partial cleavage can occur with prolonged heating and in the presence of scavengers like TIS.
Hydrogen Fluoride (HF) Stable. Allows for cleavage from resin while retaining Acm protection.

Applications of Boc Cys Acm Oh in Advanced Peptide and Protein Chemistry

Synthesis of Disulfide-Rich Peptides

The formation of disulfide bonds is critical for the structure, stability, and biological activity of many peptides and proteins. Boc-Cys(Acm)-OH plays a pivotal role in the regioselective synthesis of peptides containing multiple disulfide bridges, a common feature in biologically active molecules such as conotoxins, insulin (B600854), and oxytocin (B344502). rsc.orgresearchgate.net

Regioselective Disulfide Bond Formation

Achieving regioselective disulfide bond formation, meaning the correct pairing of cysteine residues, is a significant challenge in peptide synthesis. This is particularly true for peptides with multiple cysteine residues, where incorrect pairings can lead to a complex mixture of disulfide isomers. researchgate.netrsc.org Boc-Cys(Acm)-OH is a key component in strategies that utilize orthogonal protecting groups. The Acm group is stable to many conditions used for deprotecting other cysteine protecting groups (e.g., trityl (Trt) or tert-butyl (tBu)), allowing for the sequential formation of disulfide bonds. mdpi.comresearchgate.netpeptide.com

For instance, a common strategy involves protecting different pairs of cysteine residues with orthogonally removable groups. After peptide synthesis, one pair of protecting groups (e.g., Trt) is selectively removed, followed by oxidation to form the first disulfide bond. Subsequently, the Acm groups on another pair of cysteines are removed, and a second disulfide bond is formed. mdpi.comresearchgate.netpeptide.com The Acm group can be removed using reagents such as iodine (I₂) in acidic conditions, mercury(II) acetate (B1210297), or silver(I) tetrafluoroborate. peptide.comlifetein.com.cnthermofisher.combachem.com Iodine-mediated deprotection of Acm groups often leads to simultaneous disulfide bond formation. peptide.combachem.compeptide.com

A notable method for regioselective disulfide formation involves the use of N-chlorosuccinimide (NCS) for the on-resin removal of Acm groups, which can be performed in the presence of other protecting groups like Trt. mdpi.com Furthermore, palladium-mediated methods using diethyldithiocarbamate (B1195824) have been developed for rapid, one-pot disulfide bond formation from Cys(Acm) residues under mild, aqueous conditions. nih.gov

Strategies for Multiple Disulfide Bridges

The synthesis of peptides with multiple disulfide bridges often requires a carefully orchestrated sequence of protection, deprotection, and oxidation steps. Boc-Cys(Acm)-OH, in combination with other cysteine protecting groups, facilitates these strategies. rsc.orgrsc.orgresearchgate.netresearchgate.net

One established approach uses a combination of S-Trt and S-Acm protecting groups. The Trt group is acid-labile and can be removed with trifluoroacetic acid (TFA), allowing for the formation of the first disulfide bond. The Acm group is more resistant to acidic conditions and can be removed later, typically with iodine, to form the second disulfide bond. researchgate.netpeptide.compeptide.com This sequential approach ensures the correct connectivity of disulfide bridges. For example, the synthesis of α-conotoxin SI, a peptide with two disulfide bonds, has utilized combinations of Fmoc-Cys(Acm)-OH, Fmoc-Cys(SIT)-OH, and Fmoc-Cys(Trt)-OH to achieve regioselective disulfide formation. mdpi.com

Another strategy involves using palladium chemistry for the removal of Acm groups and subsequent disulfide bond formation. This method has been applied to peptides like oxytocin and thioredoxin-1, demonstrating the utility of Cys(Acm) in one-pot synthesis. nih.gov

Cyclic Peptide Synthesis

Boc-Cys(Acm)-OH is frequently used in the synthesis of cyclic peptides, particularly those that incorporate a disulfide bridge as part of the macrocycle. lifetein.com.cnpeptide.com The Acm group's stability during peptide elongation and its selective removal for disulfide formation are key advantages.

In head-to-tail cyclization strategies involving disulfide bonds, a linear peptide precursor containing two cysteine residues (often protected as Cys(Acm)) is synthesized. Upon removal of the Acm groups, the free thiols are oxidized to form the cyclic disulfide bridge. lifetein.com.cnpeptide.comarkat-usa.org For example, iodine is a common reagent for the simultaneous deprotection of Acm groups and oxidation to form disulfide bonds in cyclic peptides. peptide.combachem.comarkat-usa.org The synthesis of cyclic peptides like oxytocin often involves fragments where Boc-Cys(Acm)-OH is incorporated. google.com

Peptide Ligation Strategies Utilizing Cys(Acm)

Peptide ligation techniques allow for the synthesis of large peptides and proteins by joining smaller, synthesized fragments. The cysteine residue, particularly when protected, is central to several ligation methods. While Native Chemical Ligation (NCL) classically requires an unprotected N-terminal cysteine, the Cys(Acm) moiety plays a role in preparing fragments or in modified ligation strategies.

Native Chemical Ligation (NCL) and its Variants

Native Chemical Ligation (NCL) is a powerful technique for conjugating peptide fragments via a native peptide bond, typically between a C-terminal thioester and an N-terminal cysteine. nih.govmdpi.comnih.gov While NCL directly uses an unprotected N-terminal cysteine, Boc-Cys(Acm)-OH is instrumental in preparing peptide fragments that will eventually be ligated. The Acm group protects the cysteine thiol during fragment synthesis and can be removed just prior to or during the ligation process. rsc.orgnih.gov

In some NCL-related strategies, Cys(Acm) residues can be deprotected and oxidized to form disulfide bonds within fragments before or after ligation. rsc.orgnih.gov For instance, palladium-catalyzed methods can achieve one-pot disulfide bond formation from Cys(Acm) residues, which can be integrated into larger protein synthesis schemes. nih.gov Furthermore, Cys(Acm) can be part of peptide fragments designed for ligation where the Acm group is removed to reveal the necessary N-terminal cysteine for NCL. nih.gov

Segment Condensation Approaches

Segment condensation involves coupling pre-synthesized, protected peptide fragments to build larger peptide chains. nih.govub.eduresearchgate.net Boc-Cys(Acm)-OH is valuable in this context as it allows for the synthesis of protected peptide fragments that can be purified before assembly. The Acm group ensures the cysteine thiol remains protected during fragment synthesis and purification.

When fragments containing Cys(Acm) are coupled, the Acm group can be selectively removed to allow for subsequent disulfide bond formation, either within a fragment or between coupled fragments. rsc.orgmdpi.comresearchgate.net The orthogonality of the Acm group with other protecting groups commonly used in fragment synthesis (like Trt or tBu) is crucial for enabling stepwise disulfide bond formation in complex molecules. mdpi.comresearchgate.netpeptide.com

Protein Engineering and Bioconjugation

Boc-Cys(Acm)-OH serves as a cornerstone in protein engineering and bioconjugation, offering a reliable method to introduce and manipulate cysteine residues within synthetic peptides and proteins. This controlled incorporation is essential for creating homogeneous conjugates and engineered biomolecules with tailored functionalities.

Site-Specific Labeling and Modification

The incorporation of Boc-Cys(Acm)-OH into a peptide sequence allows for the precise placement of a cysteine residue, whose thiol group can be selectively revealed for subsequent modification. During solid-phase peptide synthesis (SPPS) or solution-phase synthesis, the Acm group shields the reactive thiol from unintended reactions, such as oxidation to disulfides or alkylation bioline.org.brthermofisher.comchemimpex.comleapchem.comresearchgate.netbachem.comrsc.org. Upon completion of peptide assembly, the Acm group can be removed under specific chemical conditions, often employing reagents like iodine, mercury salts, or palladium complexes, to liberate the free thiol bioline.org.brresearchgate.netpeptide.comresearchgate.netresearchgate.netresearchgate.netmdpi.com. This exposed thiol then acts as a highly specific handle for covalent attachment of various labels, including fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or radioactive isotopes for diagnostic purposes thermofisher.comchemimpex.comgenscript.comacs.orgresearchgate.net. This approach ensures site-specific labeling, leading to homogeneous products critical for quantitative biological assays and well-defined molecular probes acs.org.

Label TypePeptide/Protein TargetModification StrategyReported Application/Outcome
Fluorescent DyeSynthetic PeptideBoc-Cys(Acm)-OH incorporation, Acm deprotection, dye conjugationFluorescence microscopy studies thermofisher.comacs.org
BiotinPeptide FragmentBoc-Cys(Acm)-OH incorporation, Acm deprotection, biotinylationAffinity purification, pull-down assays thermofisher.comchemimpex.comgenscript.com
RadioisotopeTherapeutic PeptideBoc-Cys(Acm)-OH incorporation, Acm deprotection, radiolabelingPre-clinical imaging studies thermofisher.com
Affinity TagPeptide SequenceBoc-Cys(Acm)-OH incorporation, Acm deprotection, tag conjugationProtein purification and detection chemimpex.comgenscript.com

Peptide-Protein Conjugate Synthesis

The synthesis of peptide-protein conjugates is significantly advanced by the controlled reactivity offered by Boc-Cys(Acm)-OH. This building block enables the accurate integration of a cysteine residue into a peptide chain, which can then be conjugated to a protein. After peptide synthesis and selective deprotection of the Acm group, the exposed thiol can readily react with electrophilic moieties on a target protein or with bifunctional cross-linkers chemimpex.comgenscript.comutoronto.ca. Common conjugation strategies include maleimide-thiol coupling, where the cysteine thiol undergoes a Michael addition with a maleimide-functionalized protein, or disulfide exchange reactions genscript.comutoronto.cathaiscience.info. These conjugates are vital for various applications, including the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, diagnostic agents, and immunogens chemimpex.comexplorationpub.com. For instance, peptides synthesized using Boc-Cys(Acm)-OH have been successfully conjugated to antibodies to enhance their pharmacokinetic profiles or to direct them to specific cellular targets chemimpex.comnih.gov.

Peptide ComponentProtein ComponentConjugation StrategyResulting Conjugate TypeApplication Area
Peptide-CysAntibodyMaleimide-ThiolAntibody-Peptide ConjugateTargeted Therapy chemimpex.comgenscript.comexplorationpub.comnih.gov
Peptide-CysEnzymeDisulfide ExchangeEnzyme-Peptide BioconjugateBiocatalysis thermofisher.comgenscript.com
Peptide-CysAlbuminThiol-reactive linkerPeptide-Albumin ConjugateDrug Delivery chemimpex.comgenscript.com
Peptide-CysNanoparticleThiol-ene click chemistryPeptide-Nanoparticle ConjugateTargeted Delivery researchgate.net

Design of Biomolecules with Enhanced Functionality

Boc-Cys(Acm)-OH plays a crucial role in designing biomolecules with superior or novel functionalities by facilitating precise structural modifications. The incorporation of cysteine residues, protected by the Acm group, allows for the controlled formation of disulfide bonds, either intramolecularly within a single peptide chain or intermolecularly between different chains bioline.org.brthermofisher.comrsc.orgpeptide.comresearchgate.netmdpi.combiosynth.comresearchgate.net. These disulfide linkages are critical for stabilizing peptide conformation, enhancing resistance to proteolysis, and modulating biological activity thermofisher.combiosynth.com. Furthermore, the free thiol, once deprotected, can be functionalized with various moieties, such as polyethylene (B3416737) glycol (PEG) chains, to improve solubility, extend circulation half-life, or enhance cell permeability thermofisher.comresearchgate.netchemimpex.com. This strategic functionalization is key to engineering peptides with improved stability, bioavailability, and targeted therapeutic effects.

Modification StrategyIntroduced FunctionalityBiomolecule TypeEnhancement AchievedResearch Focus
Intramolecular Disulfide BondConformational StabilityCyclic PeptideIncreased protease resistanceDrug discovery thermofisher.compeptide.commdpi.combiosynth.com
Thiol AlkylationCell PermeabilityCell-penetrating PeptideImproved cellular uptakeDrug delivery thermofisher.comresearchgate.net
Thiol-PEGylationSolubility, Half-lifeTherapeutic PeptideExtended circulation timePharmacokinetics thermofisher.comchemimpex.com
Intermolecular Disulfide BondDimerization/PolymerizationPeptide Dimers/PolymersEnhanced structural integrityBiomaterials bioline.org.brmdpi.com

Synthesis of Peptidomimetics and Drug Development

In the field of drug development, Boc-Cys(Acm)-OH is a valuable precursor for the synthesis of peptidomimetics and novel therapeutic agents. Peptidomimetics are designed to mimic the biological activity of natural peptides but often possess superior pharmacological profiles, including enhanced stability, oral bioavailability, and reduced immunogenicity researchgate.netchemimpex.com. By incorporating a cysteine residue protected with the Acm group, synthetic chemists can introduce specific structural constraints or functional groups that deviate from natural peptide structures. The thiol group, once deprotected, can be modified to create cyclic structures, attach hydrophobic or hydrophilic tails, or serve as a point for conjugation with other molecules, thereby increasing affinity for target receptors or enhancing therapeutic efficacy peptide.comresearchgate.net. This approach has been instrumental in developing enzyme inhibitors, modulators of protein-protein interactions, and other small molecule therapeutics where precise control over side-chain chemistry is paramount for potency and selectivity researchgate.netchemimpex.com.

Compound TypeRole of Boc-Cys(Acm)-OHMimicked Peptide FunctionEnhanced PropertyTherapeutic Area
Cyclic PeptidomimeticThiol cyclizationReceptor bindingIncreased affinityOncology peptide.comresearchgate.net
Enzyme InhibitorThiol modificationEnzyme active site interactionPotency, SelectivityInfectious diseases researchgate.netchemimpex.com
Peptide AnalogSide-chain functionalizationProtein-protein interactionStability, BioavailabilityNeurology thermofisher.comchemimpex.com
Drug ConjugateThiol linkage formationTargeted delivery of payloadEnhanced efficacyCancer therapy explorationpub.com

Polymerization of Synthetic Peptides via Disulfide Bonds

Boc-Cys(Acm)-OH is also integral to the controlled polymerization of synthetic peptides, primarily through the formation of disulfide bonds. Cysteine residues possess thiol groups that can undergo oxidative coupling to form disulfide linkages, a process that can be harnessed to create self-assembling peptide structures and polymers bioline.org.brrsc.orgmdpi.combiosynth.comresearchgate.netcigb.edu.cu. In the synthesis of peptide polymers, Boc-Cys(Acm)-OH allows for the precise incorporation of cysteine residues. Following peptide assembly and selective deprotection of the Acm group, the exposed thiols can be oxidized, often using iodine or air oxidation under controlled conditions, to form disulfide bonds bioline.org.brpeptide.commdpi.comresearchgate.netcigb.edu.cu. These disulfide bonds can link peptide monomers, leading to the formation of linear or branched peptide polymers, or even sophisticated peptide hydrogels. Such peptide-based polymeric materials are of significant interest for applications in tissue engineering, drug delivery systems, and advanced biomaterials due to their biocompatibility and tunable physical and chemical properties bioline.org.brthaiscience.inforsc.orgacs.org.

Peptide Monomer DesignPolymerization MethodDisulfide Bond FormationResulting Polymer StructureApplication
Cysteine-rich peptideOxidative couplingIntermolecular disulfidePeptide nanofibersTissue engineering bioline.org.brmdpi.combiosynth.comcigb.edu.cu
Peptide with cysteineControlled oxidationIntramolecular disulfideCyclic peptide dimerDrug delivery thermofisher.compeptide.commdpi.combiosynth.com
Alternating peptideAir oxidationIntermolecular disulfidePeptide hydrogelBiomaterials thaiscience.inforsc.orgacs.org
Peptide containing CysIodine oxidationIntermolecular disulfideLinear peptide polymerVaccine development bioline.org.br

Compound List:

Boc-Cys(Acm)-OH

N-tert-butoxycarbonyl-S-acetamidomethyl-L-cysteine

Analytical Characterization in Research Utilizing Boc Cys Acm Oh

Spectroscopic Methods for Intermediate and Product Analysis

Spectroscopic techniques are vital for the detailed structural analysis of intermediates and final products in syntheses that incorporate Boc-Cys(Acm)-OH. These methods provide valuable, non-destructive insights into molecular structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. Both ¹H and ¹³C NMR are used to confirm the integrity of the Boc and Acm protecting groups.

In ¹H NMR spectra, the nine equivalent protons of the tert-butoxycarbonyl (Boc) group typically produce a characteristic sharp singlet around 1.46 ppm. arkat-usa.org

The acetamidomethyl (Acm) group provides several distinct signals: a singlet for the methyl protons (–CH₃) appears around 2.04 ppm, and the methylene (B1212753) protons (–CH₂–) bridging the sulfur and amide nitrogen can be seen as a multiplet between 4.17 and 4.50 ppm. arkat-usa.org

The various protons of the cysteine backbone (α-H, β-H₂, NH) also show characteristic shifts that can be monitored throughout a synthesis. arkat-usa.org

Infrared (IR) spectroscopy complements NMR by identifying specific functional groups based on their vibrational frequencies. In a molecule containing the Boc-Cys(Acm)-OH moiety, characteristic IR absorption bands include strong carbonyl (C=O) stretching from the Boc group (around 1693 cm⁻¹) and the carboxylic acid, as well as amide I and amide II bands from the Acm group and the peptide backbone. arkat-usa.org

The following table summarizes typical ¹H NMR chemical shifts for a compound containing the Boc-Cys(Acm) structure, dissolved in deuterated chloroform (B151607) (CDCl₃). arkat-usa.org

GroupProton TypeChemical Shift (δ, ppm)
Boc (CH₃)₃C–~1.46 (singlet)
Acm CH₃–C=O~2.04 (singlet)
Acm –S–CH₂–NH–~4.17 - 4.50 (multiplet)
Cysteine α-CH~4.56 - 4.96 (multiplet)
Cysteine β-CH₂~2.72 - 3.21 (multiplet)
Amide Cys–NH–Boc~5.83 - 7.81 (doublet)
Amide Acm–NH–CH₂~6.70 - 7.20 (singlet)

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for both the purification of synthetic products and the critical assessment of their purity. researchgate.netrsc.org In research involving Boc-Cys(Acm)-OH, High-Performance Liquid Chromatography (HPLC) , and specifically Reversed-Phase HPLC (RP-HPLC) , are the predominant techniques. researchgate.netrsc.org

RP-HPLC separates molecules based on their relative hydrophobicity, making it exceptionally well-suited for purifying peptides from complex crude reaction mixtures. researchgate.netrsc.org This technique effectively separates the desired product from deletion sequences, incompletely deprotected species, and other synthetic by-products. The purity of the final compound is quantified by integrating the area of the product peak in the chromatogram and is often required to be >95% or >98% for biological or structural studies. google.combiofabresearch.com

The success of RP-HPLC purification hinges on the careful selection of the stationary phase (typically octadecyl- or C18-modified silica) and the mobile phase. researchgate.netgoogle.comnih.govgoogle.com The mobile phase usually consists of an aqueous component (Solvent A) and an organic component, most commonly acetonitrile (B52724) (Solvent B). researchgate.net Both solvents are typically acidified with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%), which improves peak shape and acts as an ion-pairing agent. researchgate.net A linear gradient, where the percentage of Solvent B is increased over time, is used to elute peptides of varying polarity. researchgate.netnih.gov

A representative table of RP-HPLC conditions for the analysis and purification of a Cys(Acm)-containing peptide is shown below. researchgate.net

ParameterTypical Value/Condition
Column C18 silica (B1680970) gel (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient, e.g., 10–90% B over 30 minutes
Flow Rate ~1.0 mL/min (analytical) or ~5-20 mL/min (preparative) rsc.org
Detection UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues) rsc.org

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical tool for unequivocally confirming the molecular weight of target molecules synthesized using Boc-Cys(Acm)-OH. nih.govnih.gov This provides definitive evidence of a successful synthesis. Due to the often large and non-volatile nature of peptides, "soft" ionization techniques are required to generate intact molecular ions with minimal fragmentation. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful and widely used technique for peptide analysis. nih.govnih.gov The peptide sample is co-crystallized with a UV-absorbing matrix, and a laser pulse vaporizes and ionizes the molecules, which are then accelerated down a flight tube. thermofisher.com The time it takes for an ion to reach the detector is directly related to its mass-to-charge ratio, allowing for highly accurate molecular weight determination. nih.govthermofisher.com It is crucial, however, to choose a suitable matrix, as some acidic matrices can cause the partial cleavage of acid-labile protecting groups like Boc during analysis. nih.gov

Fast Atom Bombardment (FAB-MS) is another soft ionization method that has been historically important for peptide characterization. nih.govoup.com In FAB-MS, the sample is dissolved in a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, leading to the desorption and ionization of intact analyte molecules. nih.govacs.org

Electrospray Ionization (ESI-MS) is also commonly used, often coupled directly with HPLC (LC-MS), allowing for online molecular weight determination of the purified peaks. arkat-usa.orggoogle.com The table below presents examples of mass spectrometry data used to confirm the identity of peptides containing the Cys(Acm) moiety.

Peptide/FragmentMass Spectrometry TechniqueTheoretical Mass (m/z)Observed Mass (m/z)Citation
H-Cys(Acm)-Tyr-OHESI-MS355.4356.3 [M+H]⁺ google.com
BrAla-Pro-Gly-Gly-Asn-Cys(Acm)-Val-OHLaser Desorption MS767.7767.6 ± 0.7 [M+H]⁺ pnas.org
Acm-polyphemusin IIFAB-MS2714.12714.1 [M+H]⁺ pnas.org
Synthetic Peptide with two Cys(Acm) groupsMALDI-TOF MS5111.85110.9 ± 1.0 rockefeller.edu

Computational and Theoretical Studies Relevant to Boc Cys Acm Oh Chemistry

Conformational Analysis of Peptides Containing Cys(Acm)

Computational analyses have been employed to predict the structural impact of modified cysteine residues. While direct and extensive computational studies focusing solely on the conformational preferences of Cys(Acm) are not widely documented, its behavior can be inferred from studies of other cysteine modifications and the general principles of peptide structure. The Acm group is relatively bulky and can engage in hydrogen bonding, potentially stabilizing or destabilizing local structures like α-helices and β-turns. For instance, studies on cysteine sulfinic acid, another modified form of cysteine, have shown through bioinformatics and computational methods that the modified side chain has distinct preferences for α-helical and β-turn regions, often engaging in hydrogen bonds with adjacent amide hydrogens. nih.gov It is plausible that the amide functionality within the Acm group could participate in similar, albeit weaker, intramolecular interactions.

The ultimate goal of incorporating Cys(Acm) is often the formation of a disulfide bond, a highly constrained structural element. acs.org Computational studies are crucial in understanding the transition from the flexible, Acm-protected linear peptide to the conformationally restricted cyclic or bridged structure. The presence of two Cys(Acm) residues in a peptide sequence introduces a specific set of possible orientations that can either facilitate or hinder the correct pairing and oxidation of the thiols upon deprotection. When the number of amino acids separating two Cys residues is small, the resulting cyclic structures have significantly less conformational freedom and may adopt well-defined geometries. arkat-usa.org The initial conformation of the linear peptide containing Cys(Acm) is a key determinant for the efficiency of this cyclization, as the peptide must adopt a conformation where the deprotected thiol groups are brought into proximity for disulfide bond formation. thieme-connect.de

Modeling of Reaction Mechanisms for Acm Deprotection and Disulfide Formation

The conversion of a Cys(Acm)-containing peptide to a cysteinyl peptide through deprotection and subsequent disulfide bond formation is a critical step in peptide synthesis. Several methods exist for this transformation, and theoretical modeling combined with kinetic studies has been instrumental in elucidating their reaction mechanisms.

Iodine-Mediated Deprotection and Oxidation: Iodine is a classic reagent for the simultaneous deprotection of Cys(Acm) and oxidation to a disulfide. sigmaaldrich.com The reaction is typically performed in various solvents, and its rate is highly dependent on the solvent's polarity. sigmaaldrich.com The mechanism is believed to involve the electrophilic attack of iodine on the sulfur atom of the Acm group. This leads to the formation of a sulfenyl iodide intermediate, which is then attacked by a second thiol (or sulfenyl iodide) to form the disulfide bond, releasing the Acm group. The process is complex, and side reactions such as the iodination of sensitive residues like tyrosine can occur, especially if excess iodine is not promptly removed or quenched. researchgate.net

Metal-Mediated Deprotection Mechanisms: Heavy metal ions and complexes have been developed as alternative reagents for Acm deprotection, often offering milder conditions and greater selectivity.

Palladium Complexes: Palladium(II) chloride (PdCl₂) has been shown to effectively deprotect Cys(Acm) residues. researchgate.net Mechanistic investigations suggest a critical role for the Acm group itself in the subsequent disulfide bond formation. The proposed pathway involves the generation of a disulfiram-like intermediate that significantly aids the oxidation step. researchgate.net The deprotection can be achieved rapidly in aqueous media, and the choice of quenching agent after the palladium treatment can determine whether the free thiol is obtained or direct oxidation to the disulfide occurs. rsc.org The plausible mechanism for Pd(II)-mediated deprotection, though not fully elucidated, is central to its synthetic utility. u-tokyo.ac.jp

Platinum Complexes: The platinum(IV) complex trans-[PtBr₂(CN)₄]²⁻ has been developed for the oxidative deprotection of Acm groups to directly form intramolecular disulfide bonds. acs.orgnih.gov Kinetic studies revealed that the reaction is first-order with respect to both the Pt(IV) complex and the peptide concentration. The reaction rate is significantly increased by the addition of sodium bromide, leading to the proposal of a bromide-bridge-mediated electron transfer mechanism. acs.orgnih.gov This method is efficient, with reactions often completing within 30 minutes in an aqueous medium. acs.orgnih.gov

Copper(II): The combination of copper(II) sulfate (B86663) (CuSO₄) and a 1,2-aminothiol under aerobic conditions provides another method for Acm deprotection. rsc.orgresearchgate.net Mechanistic studies were initiated following the observation that the ring-opening of a 1,3-thiazolidine carbonyl (Thz) group at an N-terminal cysteine could also trigger the deprotection of an intramolecular Cys(Acm) residue with concomitant disulfide bond formation. rsc.org

N-Halosuccinimide Reagents: N-Chlorosuccinimide (NCS) has been used for the on-resin removal of the Acm group and concurrent disulfide bond formation. mdpi.com This method is advantageous as it is rapid and can be performed in the presence of other cysteine protecting groups like trityl (Trt), allowing for the regioselective synthesis of peptides with multiple disulfide bridges. mdpi.com

The table below summarizes the key features of these deprotection mechanisms.

Reagent/MethodProposed Mechanistic FeatureKey AdvantagesReference(s)
Iodine (I₂) Formation of a sulfenyl iodide intermediate.Well-established, simultaneous deprotection and oxidation. sigmaaldrich.comresearchgate.net
Palladium(II) Chloride (PdCl₂) Involves a disulfiram-like intermediate that assists oxidation.Rapid, proceeds in aqueous media. researchgate.netu-tokyo.ac.jp
Platinum(IV) Complex Bromide-bridge-mediated electron transfer; first-order in peptide and complex.Fast, efficient, direct formation of disulfide bond. acs.orgnih.gov
Copper(II) / 1,2-aminothiol Aerobic oxidation following complexation.Mild conditions. rsc.orgresearchgate.net
N-Chlorosuccinimide (NCS) Direct oxidative cleavage.Fast, compatible with solid-phase synthesis, orthogonal to Trt group. mdpi.com

Emerging Research Directions and Future Perspectives

Development of Novel and Greener Deprotection Methods

The traditional methods for the deprotection of the acetamidomethyl (Acm) group from the cysteine thiol often involve reagents like mercury(II) acetate (B1210297) or iodine. While effective, the toxicity of heavy metals and the harshness of iodine treatment have prompted the development of milder and more environmentally friendly alternatives.

Recent advancements have focused on metal-catalyzed and oxidative cleavage methods that offer greater selectivity and compatibility with sensitive peptide sequences. For instance, palladium(II) and copper(II) complexes have been shown to efficiently remove the Acm group under mild conditions. researchgate.netrsc.org A significant advantage of these methods is the potential for performing deprotection and disulfide bond formation in a single step, streamlining the synthesis process. rsc.org

Furthermore, N-halosuccinimides, such as N-chlorosuccinimide (NCS), are emerging as rapid and efficient reagents for Acm deprotection and concomitant disulfide bond formation. acs.org These methods often proceed in aqueous media, reducing the reliance on organic solvents and contributing to greener chemical processes. Another approach involves the use of triisopropylsilane (B1312306) (TIS) in the presence of trifluoroacetic acid (TFA), which can act as a reducing agent to remove the Acm group. nih.govrsc.org This discovery was notable as TIS is commonly used as a scavenger in peptide synthesis, and its role as a deprotection agent was previously mischaracterized. nih.gov

Enzyme-labile protecting groups are also being explored as a green alternative. The S-phenylacetamidomethyl (S-Phacm) group, a derivative of the Acm group, can be removed by the enzyme penicillin G acylase under very mild conditions, offering an eco-friendly approach to cysteine deprotection. iris-biotech.de

Table 1: Comparison of Novel Deprotection Methods for the Acm Group
MethodReagentsKey AdvantagesReference
Platinum-Mediatedtrans-[PtBr2(CN)4]2–Efficient, one-pot disulfide bond formation, aqueous medium. acs.org acs.org
Copper-MediatedCuSO4 and 1,2-aminothiolsAerobic conditions, allows for one-pot/stepwise disulfide bridging. rsc.orgrsc.org rsc.orgrsc.org
N-Halosuccinimide-MediatedN-Chlorosuccinimide (NCS)Rapid, performed in mild aqueous conditions. acs.org acs.org
Silane-Mediated ReductionTriisopropylsilane (TIS) in TFAAvoids heavy metals, utilizes a common scavenger reagent. nih.govrsc.org nih.govrsc.org
EnzymaticPenicillin G acylase (for S-Phacm)Extremely mild, environmentally friendly. iris-biotech.de iris-biotech.de

Integration with Automated Peptide Synthesis Platforms

The compatibility of Boc-Cys(Acm)-OH with both tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies makes it a valuable tool for automated peptide synthesis. nih.govbeilstein-journals.orgsigmaaldrich.com Automated synthesizers, which have become standard in peptide research and production, rely on the precise and repeatable execution of deprotection, coupling, and washing steps to construct peptide chains. nih.gov

The orthogonal nature of the Boc and Acm protecting groups is particularly advantageous in automated SPPS. The Boc group can be removed under moderately acidic conditions (e.g., with TFA), while the Acm group remains stable. peptide.comsriramchem.com This allows for the stepwise assembly of the peptide chain on a solid support without premature deprotection of the cysteine thiol. The Acm group can then be selectively removed at a later stage, either on-resin or after cleavage from the solid support, to facilitate controlled disulfide bond formation. peptidetherapeutics.org

Microwave-assisted automated peptide synthesis has further enhanced the efficiency of SPPS, significantly reducing synthesis times. nih.gov Boc-Cys(Acm)-OH has been successfully incorporated into microwave-assisted protocols for the synthesis of complex, cysteine-rich peptides. nih.gov The ability to program and automate the selective deprotection and oxidation steps for multiple cysteine residues within a single synthetic run is a key advantage, enabling the efficient production of peptides with multiple disulfide bridges. peptidetherapeutics.org

While the integration of Boc-Cys(Acm)-OH into automated platforms is generally robust, challenges can arise, particularly with hydrophobic peptides, where aggregation can hinder reaction efficiency. nih.gov However, ongoing developments in synthesizer technology and chemical protocols continue to address these limitations. nih.gov

Application in Complex Bioactive Molecule Synthesis

The regioselective formation of disulfide bonds is crucial for the structure and biological activity of many complex peptides. Boc-Cys(Acm)-OH is instrumental in the synthesis of such molecules, where precise control over disulfide connectivity is required.

A prominent application is in the synthesis of conotoxins, a diverse family of neurotoxic peptides isolated from the venom of marine cone snails. nih.gov These peptides are rich in cysteine residues and their potent and selective activity at various ion channels makes them valuable as pharmacological tools and drug leads. nih.govmdpi.com The synthesis of conotoxins with multiple disulfide bonds often employs an orthogonal protection strategy where different cysteine residues are protected with distinct groups, such as Trt, Mob, and Acm, allowing for their sequential deprotection and the controlled formation of the correct disulfide bridges. nih.gov

The synthesis of insulin (B600854) and its analogues also benefits from the use of Boc-Cys(Acm)-OH. nih.govnih.govresearchgate.net Insulin contains three disulfide bonds, and their correct formation is essential for its hormonal activity. Chemical synthesis strategies for insulin often involve the separate synthesis of the A and B chains, followed by their combination and the formation of the inter- and intra-chain disulfide bonds. The use of Acm-protected cysteine allows for the directed formation of these linkages. nih.gov

Another significant example is the chemical synthesis of the HIV-1 Rev protein, which plays a critical role in the viral life cycle. nih.govepfl.ch The synthesis of this protein has been achieved through native chemical ligation of peptide fragments, where Acm-protected cysteine residues were incorporated to be deprotected at a later stage to yield the native protein. epfl.ch

Table 2: Examples of Complex Bioactive Molecules Synthesized Using Boc-Cys(Acm)-OH
MoleculeBiological SignificanceRole of Boc-Cys(Acm)-OH in SynthesisReference
Conotoxins (e.g., MVIIA, reg3b)Neurotoxic peptides with therapeutic potential for pain management. nih.govEnables regioselective formation of multiple disulfide bonds crucial for their structure and function. nih.govresearchgate.netnih.govuq.edu.au nih.govresearchgate.netnih.govuq.edu.au
Insulin and AnaloguesHormone regulating glucose metabolism; essential for treating diabetes. researchgate.netFacilitates the controlled formation of the three disulfide bonds required for biological activity. nih.govnih.govacs.org nih.govnih.govacs.org
HIV-1 Rev ProteinEssential for the replication of the HIV-1 virus. nih.govplos.orgUsed in a protection strategy during chemical ligation to synthesize the full-length protein. epfl.ch epfl.ch

Role in Advanced Materials Science and Nanobiotechnology

The unique properties of the cysteine thiol group are increasingly being harnessed in the development of advanced materials and in nanobiotechnology. Boc-Cys(Acm)-OH serves as a key precursor for introducing cysteine residues into these systems in a controlled manner.

In materials science, cysteine-containing peptides are used to create self-assembling materials and hydrogels with applications in tissue engineering and drug delivery. nih.govnih.govrsc.orgresearchgate.netescholarship.org The thiol groups of cysteine can form disulfide crosslinks, which contribute to the stability and mechanical properties of these materials. nih.gov The ability to control the timing of this crosslinking by deprotecting the Acm group allows for the in-situ formation of hydrogels under specific conditions. rsc.orgescholarship.org

In nanobiotechnology, the thiol group of cysteine provides a strong anchor for the functionalization of nanoparticle surfaces, particularly gold, silver, and quantum dots. By first synthesizing a peptide containing a Cys(Acm) residue and then deprotecting the thiol, peptides can be specifically attached to nanoparticle surfaces. This allows for the creation of biocompatible and targeted nanoparticles for applications in bioimaging, diagnostics, and drug delivery. For example, poly-L-cysteine has been immobilized on the surface of magnetic iron oxide nanoparticles for the chelation of heavy metals. nih.gov

The ability of cysteine to interact with metal ions is also being explored in the development of nanosensors. researchgate.net The specific binding of metal ions to cysteine-functionalized surfaces can lead to detectable changes in optical or electronic properties, forming the basis for sensitive and selective detection methods.

Q & A

Q. Critical Factors :

  • Acid Sensitivity : Overexposure to strong acids (e.g., TFA) may prematurely cleave the Boc group.
  • TIS Role : TIS acts as a scavenger to prevent reattachment of Trt during deprotection .

Q. Methodological Insight :

  • Case Study : In synthesizing a cyclic peptide, Boc-Cys(Acm)-OH was incorporated into the sequence. After global deprotection with TFA, iodine treatment (0.1 M in MeOH, 1h) removed Acm, enabling intramolecular disulfide bridging .

Q. Comparison with Alternatives :

Protecting GroupCleavage ConditionsCompatibilityReference
AcmI₂/MeOHAcid-stable
TrtTFA/TISBase-stable
BzlHF/AnisoleLimited

What analytical techniques confirm the integrity of Boc-Cys(Acm)-OH during peptide synthesis?

Q. Basic Research Focus

  • HPLC-MS : Monitors coupling efficiency and detects side products (e.g., incomplete deprotection). Retention time shifts indicate Acm cleavage or Boc loss .
  • ¹H/¹³C NMR : Characterizes Acm stability. Peaks at δ 2.0 ppm (acetamido CH₃) and δ 4.5–5.0 ppm (Cys-CH₂) confirm structural integrity .
  • XPS (Advanced) : Quantifies sulfur content (S 2p₃/₂ peak at ~163 eV) to validate surface functionalization in hybrid materials .

Q. Recommendations :

  • Microwave Use : Limit exposure to <60 min for Boc-Cys(Acm)-OH to minimize decomposition .
  • Solvent Choice : Methanol/water mixtures reduce Boc hydrolysis compared to DMF .

What are the safety and handling protocols for Boc-Cys(Acm)-OH in laboratory settings?

Q. Basic Research Focus

  • Hazards : Skin/eye irritant (H315, H319); releases toxic fumes (e.g., SOₓ) upon thermal decomposition .
  • Handling : Use gloves, fume hood, and avoid contact with oxidizing agents .
  • Storage : Sealed, dry, 2–8°C to prevent hygroscopic degradation .

Q. Emergency Measures :

  • Spill Management : Absorb with vermiculite, dispose as hazardous waste .

How is Boc-Cys(Acm)-OH applied in designing hybrid biomaterials?

Q. Advanced Research Focus

  • AuNP Functionalization : The thiol group in Acm-deprotected cysteine binds gold nanoparticles (AuNPs), enabling self-assembled conductive gels .
  • Case Study : Boc-Cys(Acm)-OH-modified resins showed 3x higher AuNP adsorption vs. non-sulfur analogs, confirmed by XPS .

Q. Methodology :

Deprotect Acm with iodine.

Immerse material in AuNP solution (pH 7.4, 24h).

Characterize via TEM and conductivity assays .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.